molecular formula C20H15FN4O3S B2986979 methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate CAS No. 1116030-23-9

methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate

Cat. No.: B2986979
CAS No.: 1116030-23-9
M. Wt: 410.42
InChI Key: JEISYWVHADLVFF-UHFFFAOYSA-N
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Description

Methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyrimidoindole core fused with a benzoate ester. Its structure includes:

  • Pyrimido[5,4-b]indole backbone: A tricyclic system combining pyrimidine and indole motifs.
  • 8-Fluoro substituent: Enhances metabolic stability and modulates electronic properties.
  • Thioacetamide linker: Connects the pyrimidoindole core to the benzoate ester, influencing solubility and target binding.
  • Methyl benzoate ester: Impacts bioavailability and hydrolysis kinetics.

Properties

IUPAC Name

methyl 4-[[2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-28-20(27)11-2-5-13(6-3-11)24-16(26)9-29-19-18-17(22-10-23-19)14-8-12(21)4-7-15(14)25-18/h2-8,10,25H,9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEISYWVHADLVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other indole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be diverse, ranging from binding interactions to modulation of activity.

Cellular Effects

Given the broad spectrum of biological activities exhibited by indole derivatives, it is plausible that this compound could influence cell function in various ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

Methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in immunomodulation and cancer therapy. This article provides an in-depth analysis of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C20_{20}H15_{15}FN4_{4}O3_{3}S
  • Molecular Weight : 410.4 g/mol
  • CAS Number : 1115880-45-9

The compound has been studied for its ability to activate Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune response. Research indicates that derivatives of the pyrimido[5,4-b]indole scaffold can differentially stimulate TLR4, leading to the production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) .

Immunomodulatory Effects

  • TLR4 Activation : this compound has shown to selectively stimulate TLR4 in both human and mouse cells, enhancing NFκB signaling pathways which are critical for immune responses .
  • Cytokine Production : The compound promotes the production of type I interferon-associated cytokines while modulating IL-6 release, demonstrating its potential as an immunomodulator .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For example, pyrimidoindole derivatives have been found to inhibit cell cycle progression and induce apoptosis in leukemic cells . The mechanisms include:

  • Inhibition of PIM1 Kinase : The compound exhibits high binding affinity to PIM1 kinase, which is implicated in leukemia progression .
  • Enhanced Antibody Response : When used as an adjuvant, it enhances antibody responses in vivo, indicating its utility in vaccine development .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
TLR4 ActivationSelective stimulation leading to enhanced cytokine release
Cytokine ModulationDifferential effects on IL-6 and IP-10 production
Anticancer EffectsInduces apoptosis in leukemic cells
Immune ResponseEnhances antibody responses when used as an adjuvant

Detailed Findings from Studies

  • High-throughput Screening : A study utilized a cell-based high-throughput screen to identify compounds that activate TLR4. This compound was among those identified with significant activity .
  • In Vivo Efficacy : In mouse models, the compound has shown promising results in enhancing immune responses and suppressing tumor growth, particularly in hematological malignancies .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with the target molecule:

Methyl 4-(2-{3-Benzyl-8-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate (CM926757)
  • Core : Pyrimido[5,4-b]indole.
  • Substituents : 8-Methyl, 3-benzyl, and 4-oxo groups.
  • Linker : Thioacetamide.
  • Ester : Methyl benzoate.
  • Key Difference : The 8-methyl and 3-benzyl groups reduce electronegativity compared to the 8-fluoro substituent in the target compound. This may lower metabolic stability and alter target selectivity .
8-Fluoro-5-(4-Fluorobenzyl)-3-(2-Methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3)
  • Core : Pyrimido[5,4-b]indole.
  • Substituents : 8-Fluoro, 5-(4-fluorobenzyl), and 3-(2-methoxybenzyl).
  • Key Difference : Lacks the thioacetamide-benzoate moiety, which is replaced by benzyl groups. This reduces solubility and limits interactions with esterase-sensitive targets .
Ethyl 4-((2-(2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate (Compound 28)
  • Core : Pyrimidine-thiazole hybrid.
  • Substituents : 4,6-Dimethylpyrimidinyl and thiazole.
  • Linker : Thioacetamide.
  • Ester : Ethyl benzoate.
  • The ethyl ester may slow hydrolysis compared to the methyl ester in the target compound .
Table 1: Comparative Analysis of Key Properties
Compound Core Structure logP Solubility (µM) IC50 (Sirt2) Selectivity (HDAC6/Sirt2)
Target Compound Pyrimidoindole 3.2 12.5 0.12 µM 8.3
CM926757 Pyrimidoindole 3.8 6.7 1.45 µM 1.2
Compound 28 Pyrimidine-thiazole 2.9 18.9 N/A N/A
Key Observations :

Fluorine vs. Methyl at Position 8 : The target compound’s 8-fluoro group confers a lower logP (3.2 vs. 3.8) and higher solubility (12.5 µM vs. 6.7 µM) compared to CM926752. This correlates with its superior Sirt2 inhibition (IC50 = 0.12 µM vs. 1.45 µM) .

Core Structure : Pyrimidoindole-based compounds exhibit stronger Sirt2 inhibition than pyrimidine-thiazole hybrids, likely due to improved hydrophobic interactions .

Research Findings and Implications

  • Target Selectivity : The thioacetamide linker in the target compound enhances Sirt2 inhibition over HDAC6 (selectivity ratio = 8.3), unlike CM926757 (ratio = 1.2) .
  • Fluorine’s Role: Fluorination at position 8 reduces off-target effects, as seen in its lower cytotoxicity (CC50 > 50 µM) compared to non-fluorinated analogs .
  • Ester Optimization : Methyl esters balance hydrolysis and bioavailability better than ethyl or benzyl esters in in vivo models .

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